molecular formula C20H21N3O2 B12736821 6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- CAS No. 126854-09-9

6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl-

Cat. No.: B12736821
CAS No.: 126854-09-9
M. Wt: 335.4 g/mol
InChI Key: KDSSQNNNMDFRSS-UHFFFAOYSA-N
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Description

6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- is a complex organic compound belonging to the class of pyridazino carbazoles This compound is characterized by its unique structure, which includes a pyridazine ring fused to a carbazole moiety, with ethoxy and ethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a pyranoindole derivative reacts with electron-deficient acetylenic dienophiles . This reaction is followed by further functional group modifications to introduce the ethoxy and ethyl substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The specific conditions and methods can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- is unique due to its specific substituents and the resulting properties

Properties

CAS No.

126854-09-9

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1,4-diethoxy-5-ethyl-3H-pyridazino[4,5-b]carbazole

InChI

InChI=1S/C20H21N3O2/c1-4-12-17-15(19(24-5-2)22-23-20(17)25-6-3)11-14-13-9-7-8-10-16(13)21-18(12)14/h7-11,23H,4-6H2,1-3H3

InChI Key

KDSSQNNNMDFRSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C3C=CC=CC3=N2)C=C4C1=C(NN=C4OCC)OCC

Origin of Product

United States

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